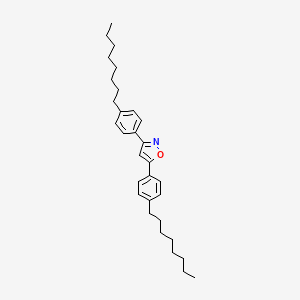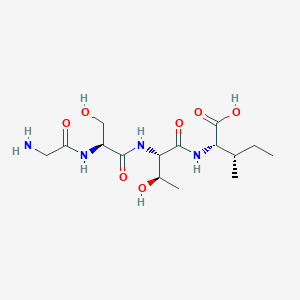
3,5-Bis(4-octylphenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-Bis(4-octylphényl)-1,2-oxazole est un composé organique caractérisé par sa structure unique, qui comprend deux groupes octylphényle liés à un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3,5-Bis(4-octylphényl)-1,2-oxazole implique généralement la réaction du 4-octylbenzaldéhyde avec l'hydroxylamine pour former l'oxime correspondante. Cet intermédiaire est ensuite cyclisé pour former le cycle oxazole. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle : La production industrielle du 3,5-Bis(4-octylphényl)-1,2-oxazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Le 3,5-Bis(4-octylphényl)-1,2-oxazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle oxazole peut être oxydé dans des conditions spécifiques pour former des N-oxydes d'oxazole.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles phényle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits :
Oxydation : N-oxydes d'oxazole.
Réduction : Amines correspondantes.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le 3,5-Bis(4-octylphényl)-1,2-oxazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans la production de matériaux aux propriétés électroniques spécifiques, tels que les semi-conducteurs organiques.
5. Mécanisme d'action
Le mécanisme d'action du 3,5-Bis(4-octylphényl)-1,2-oxazole implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxazole peut participer à des interactions d'empilement π-π, tandis que les groupes octylphényle fournissent des interactions hydrophobes. Ces interactions peuvent influencer l'affinité de liaison et la spécificité du composé envers diverses cibles biologiques.
Composés similaires :
- 3,5-Bis(4-hexylphényl)-1,2-oxazole
- 3,5-Bis(4-décylphényl)-1,2-oxazole
- 3,5-Bis(4-dodécylphényl)-1,2-oxazole
Comparaison : Le 3,5-Bis(4-octylphényl)-1,2-oxazole est unique en raison de ses chaînes latérales octyles spécifiques, qui influencent sa solubilité, son point de fusion et ses propriétés électroniques. Comparé à ses analogues avec des chaînes alkyles plus courtes ou plus longues, il peut présenter des comportements physiques et chimiques différents, le rendant adapté à des applications spécifiques dans la science des matériaux et l'électronique organique.
Applications De Recherche Scientifique
3,5-Bis(4-octylphenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-octylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in π-π stacking interactions, while the octylphenyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(4-hexylphenyl)-1,2-oxazole
- 3,5-Bis(4-decylphenyl)-1,2-oxazole
- 3,5-Bis(4-dodecylphenyl)-1,2-oxazole
Comparison: 3,5-Bis(4-octylphenyl)-1,2-oxazole is unique due to its specific octyl side chains, which influence its solubility, melting point, and electronic properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physical and chemical behaviors, making it suitable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
143613-71-2 |
|---|---|
Formule moléculaire |
C31H43NO |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
3,5-bis(4-octylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C31H43NO/c1-3-5-7-9-11-13-15-26-17-21-28(22-18-26)30-25-31(33-32-30)29-23-19-27(20-24-29)16-14-12-10-8-6-4-2/h17-25H,3-16H2,1-2H3 |
Clé InChI |
MCECCQPVAMCIPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

